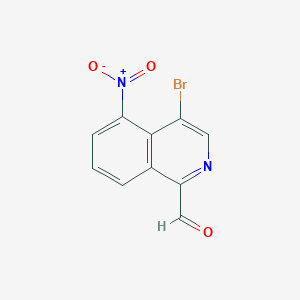
1-Boc-3-(Aminomethyl)azetidine
Descripción general
Descripción
The compound "1-Boc-3-(Aminomethyl)azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring, which is of significant interest in medicinal chemistry due to its structural similarity to beta-lactam antibiotics and its potential as a bioisostere for other saturated nitrogen heterocycles . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines, and its presence in this compound suggests its utility in synthetic applications where deprotection is required under mild conditions .
Synthesis Analysis
The synthesis of 1-Boc-3-(Aminomethyl)azetidine derivatives can be achieved through various synthetic routes. One approach involves starting from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal, leading to the creation of novel 3-aminoazetidine derivatives . Another method includes the radical addition of xanthates to Boc-protected azetine, followed by reductive dexanthylation to yield variously substituted azetidines . Additionally, the synthesis of related compounds such as 3-fluoroazetidine-3-carboxylic acid has been reported, where the N-protecting group is changed to a Boc-group to allow further functionalization .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-(Aminomethyl)azetidine is characterized by the presence of a four-membered azetidine ring, which imparts unique steric and electronic properties to the molecule. The Boc group provides steric bulk and protects the amine functionality, while the aminomethyl group offers a site for further substitution and functionalization, which can be exploited in the synthesis of complex molecules such as pharmaceuticals .
Chemical Reactions Analysis
1-Boc-3-(Aminomethyl)azetidine can undergo various chemical reactions due to its reactive sites. For instance, the aminomethyl group can participate in nucleophilic substitution reactions, as seen in the synthesis of 3-amino and 3-mercapto-azetidine derivatives . The Boc group can be removed under acidic conditions, providing access to the free amine for further reactions . Additionally, the azetidine ring can be opened under certain conditions, which can be useful for the synthesis of other heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-(Aminomethyl)azetidine are influenced by its molecular structure. The Boc group increases the molecular weight and volume, affecting solubility and reactivity. The azetidine ring's strain and nitrogen's basicity are important factors in its reactivity profile. These properties are crucial for the compound's behavior in biological systems and its potential as a building block in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : “1-Boc-3-(Aminomethyl)azetidine” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application or Experimental Procedures : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “1-Boc-3-(Aminomethyl)azetidine” is used as a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : Specific results or outcomes are not provided in the source .
Safety And Hazards
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJPKMUFBHSIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443372 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(Aminomethyl)azetidine | |
CAS RN |
325775-44-8 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



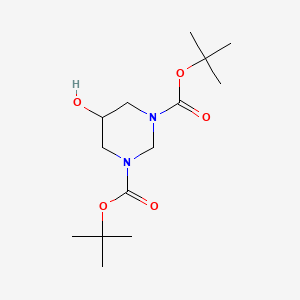
![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)


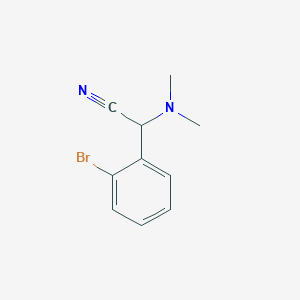
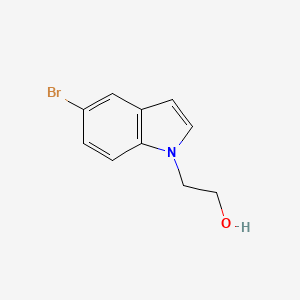

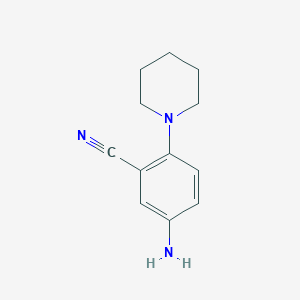
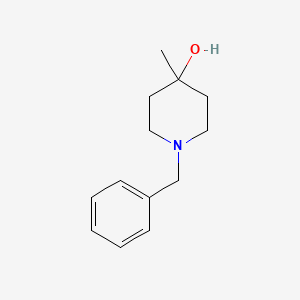
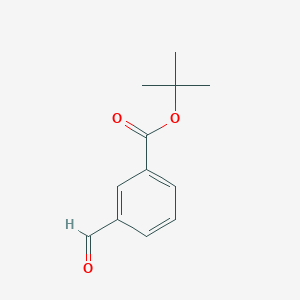
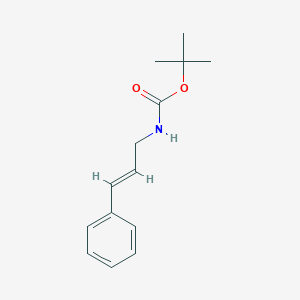
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
